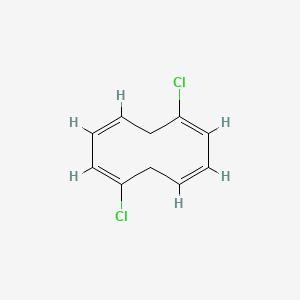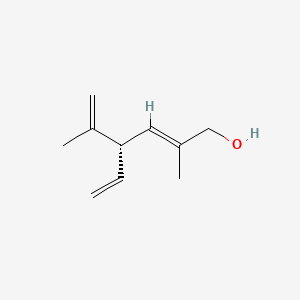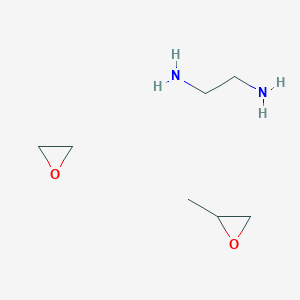
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is an organic compound with the molecular formula C10H10Cl2. It is a chlorinated derivative of cyclodecatetraene, characterized by the presence of two chlorine atoms at positions 1 and 6 of the cyclodecatetraene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene typically involves the chlorination of cyclodecatetraene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where cyclodecatetraene is reacted with chlorine gas in a reactor equipped with efficient mixing and temperature control systems. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecatetraene or partially hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used for oxidation under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of cyclodecatetraene.
Oxidation Reactions: Products include epoxides and other oxygenated derivatives.
Reduction Reactions: Products include cyclodecatetraene and partially hydrogenated derivatives.
Applications De Recherche Scientifique
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. It can also participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets and its reactivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecatetraene: The parent compound without chlorine substituents.
1,6-Dibromocyclodeca-1,3,6,8-tetraene: A brominated analogue with similar structural properties.
1,6-Difluorocyclodeca-1,3,6,8-tetraene: A fluorinated analogue with different electronic properties.
Uniqueness
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene is unique due to the presence of chlorine atoms, which significantly influence its reactivity and interactions. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its non-halogenated or differently halogenated analogues. This unique reactivity profile makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
19946-70-4 |
|---|---|
Formule moléculaire |
C10H10Cl2 |
Poids moléculaire |
201.09 |
Nom IUPAC |
(1E,3Z,6E,8Z)-1,6-dichlorocyclodeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H10Cl2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h1-5,8H,6-7H2/b2-1-,4-3-,9-5+,10-8+ |
Clé InChI |
WOGQTWLRAWBDKK-UQZIDTSCSA-N |
SMILES |
C1C=CC=C(CC=CC=C1Cl)Cl |
Synonymes |
(1E,3Z,6E,8Z)-1,6-Dichloro-1,3,6,8-cyclodecatetrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)


![(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B566569.png)


![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)

![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)



